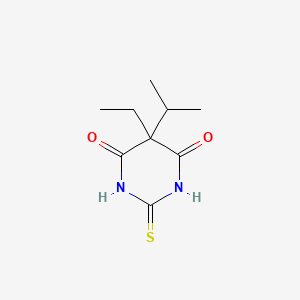
Barbituric acid, 5-ethyl-5-isopropyl-2-thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barbituric acid, 5-ethyl-5-isopropyl-2-thio-: is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. This compound is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of the ethyl, isopropyl, and thio groups in its structure distinguishes it from other barbituric acid derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of barbituric acid, 5-ethyl-5-isopropyl-2-thio- typically involves the reaction of barbituric acid with ethyl and isopropyl groups under specific conditions. One common method includes the use of sodium methylate in methanol, followed by the addition of ethyl acetate and urea . The reaction is carried out under reflux conditions, and the product is purified through crystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification steps may include advanced techniques such as chromatography and recrystallization to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Barbituric acid, 5-ethyl-5-isopropyl-2-thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or further to a hydrocarbon.
Substitution: The ethyl and isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases to facilitate the process.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution can result in various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Barbituric acid, 5-ethyl-5-isopropyl-2-thio- is used as a building block in the synthesis of heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. It serves as a model compound to understand the behavior of thio-substituted barbiturates in biological systems.
Medicine: Barbituric acid derivatives, including 5-ethyl-5-isopropyl-2-thio-, have been explored for their sedative and anticonvulsant properties. They are investigated for their potential use in treating neurological disorders and as anesthetic agents .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of barbituric acid, 5-ethyl-5-isopropyl-2-thio-, involves its interaction with central nervous system receptors. It acts as a nonselective central nervous system depressant by promoting the binding to inhibitory gamma-aminobutyric acid subtype receptors and modulating chloride currents through receptor channels . This modulation leads to increased synaptic inhibition and a reduction in neuronal excitability.
Comparación Con Compuestos Similares
Phenobarbital: A widely used barbiturate with anticonvulsant properties.
Thiopental: An ultra-short-acting barbiturate used in anesthesia.
Secobarbital: A short-acting barbiturate used as a sedative and hypnotic.
Comparison: Barbituric acid, 5-ethyl-5-isopropyl-2-thio-, is unique due to the presence of the thio group, which imparts distinct chemical and biological properties. Compared to phenobarbital and thiopental, this compound may exhibit different pharmacokinetics and pharmacodynamics, making it suitable for specific applications where other barbiturates may not be as effective .
Propiedades
Número CAS |
39847-06-8 |
|---|---|
Fórmula molecular |
C9H14N2O2S |
Peso molecular |
214.29 g/mol |
Nombre IUPAC |
5-ethyl-5-propan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C9H14N2O2S/c1-4-9(5(2)3)6(12)10-8(14)11-7(9)13/h5H,4H2,1-3H3,(H2,10,11,12,13,14) |
Clave InChI |
BMPIYRKMKYJEHY-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)NC(=S)NC1=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



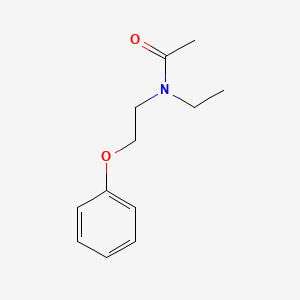
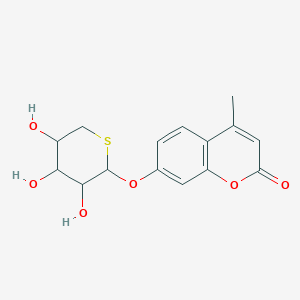
![Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione](/img/structure/B14014444.png)
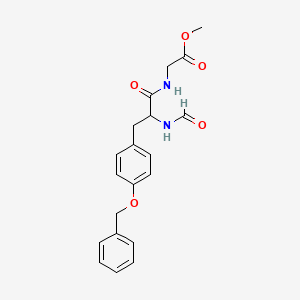
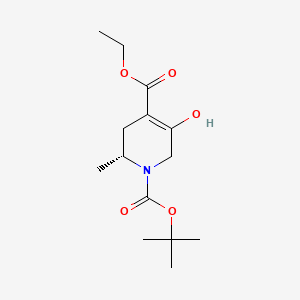
![N,N-bis(2-chloroethyl)-4-[(2-fluorophenyl)iminomethyl]-3-methylaniline](/img/structure/B14014464.png)
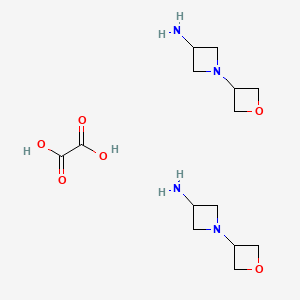
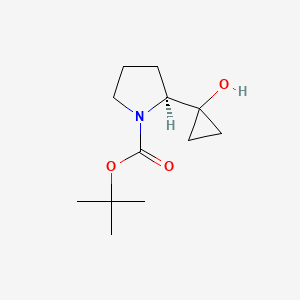



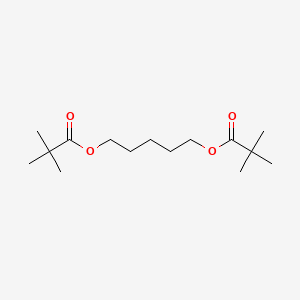
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14014504.png)
